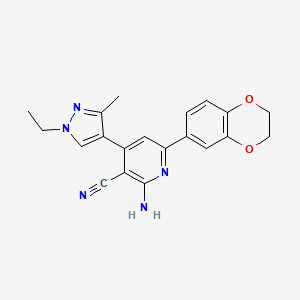
N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide is an organic compound characterized by the presence of both chloro and nitro functional groups attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide typically involves the reaction of 2-chloro-4-nitroaniline with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
On an industrial scale, the synthesis may involve similar steps but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: Formation of N-(2-chloro-4-aminophenyl)-3-aminobenzamide.
Substitution: Formation of N-(2-substituted-4-nitrophenyl)-3-nitrobenzamide.
Hydrolysis: Formation of 3-nitrobenzoic acid and 2-chloro-4-nitroaniline.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds. Its derivatives have been studied for their potential as anti-cancer and anti-inflammatory agents.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Environmental Chemistry: It is studied for its role in the degradation of pollutants and its potential use in bioremediation processes.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of nitro and chloro groups can enhance the compound’s ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-4-nitrophenol
- 2-chloro-5-nitrophenol
- 4-chloro-2-nitrophenol
- 2,6-dichloro-4-nitrophenol
Uniqueness
N-(2-chloro-
Propiedades
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O5/c14-11-7-10(17(21)22)4-5-12(11)15-13(18)8-2-1-3-9(6-8)16(19)20/h1-7H,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLBGMIGNCVGGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(2-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B5304466.png)
![5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-(pyridin-2-ylmethyl)pyridin-2-amine](/img/structure/B5304467.png)
![1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5304473.png)

![1-(3-chlorophenyl)-6,7-dimethoxy-2-[(E)-3-(2-nitrophenyl)prop-2-enyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B5304484.png)
![1-(1,3-benzodioxol-5-yl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B5304493.png)

![N-[(Z)-(3-bromophenyl)methylideneamino]-2-(4-chlorophenoxy)propanamide](/img/structure/B5304512.png)
![(3,4-dimethoxyphenyl)[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5304518.png)

![N-[2-(1-azepanyl)-2-phenylethyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5304531.png)
![N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5304537.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1-methyl-2(1H)-pyridinone](/img/structure/B5304548.png)

